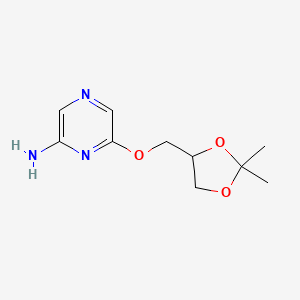
6-((2,2-Dimetil-1,3-dioxolan-4-il)metoxi)pirazin-2-amina
Descripción general
Descripción
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.25 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with an amine group and a methoxy group linked to a dioxolane ring. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Métodos De Preparación
The synthesis of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine typically involves the reaction of 2-aminopyrazine with a suitable dioxolane derivative. One common synthetic route includes the use of 2,2-dimethyl-1,3-dioxolane-4-methanol as a starting material, which is then reacted with 2-aminopyrazine under specific conditions to yield the desired product . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Análisis De Reacciones Químicas
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Mecanismo De Acción
The mechanism of action of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine can be compared with similar compounds such as:
2,2-Dimethyl-1,3-dioxolane-4-methanol: This compound is a precursor in the synthesis of the target molecule and shares the dioxolane ring structure.
2-Aminopyrazine: This is another precursor that contributes the pyrazine ring and amine group.
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol: A stereoisomer of one of the starting materials, which can lead to different stereochemical outcomes in the final product.
These comparisons highlight the unique structural features and reactivity of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine, making it a valuable compound in various research fields.
Propiedades
IUPAC Name |
6-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2)15-6-7(16-10)5-14-9-4-12-3-8(11)13-9/h3-4,7H,5-6H2,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCWLAWSUWSSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=NC(=CN=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















